3-(Aminomethyl)-5-fluorobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-(aminomethyl)-5-fluorobenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
JAATZHINXRQLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)CN |
Origin of Product |
United States |
Contextualization Within Benzoic Acid Derivatives and Fluoro Organic Chemistry
3-(Aminomethyl)-5-fluorobenzoic acid is a synthetic organic compound that belongs to the class of substituted benzoic acids. Benzoic acid and its derivatives are a cornerstone of organic chemistry, widely utilized as precursors in the synthesis of a vast array of chemical products, including pharmaceuticals, agrochemicals, and polymers. The introduction of various functional groups onto the benzene (B151609) ring of benzoic acid dramatically alters its physicochemical properties and biological activities.
The presence of a fluorine atom places this compound squarely within the dynamic field of fluoro-organic chemistry. The substitution of hydrogen with fluorine can profoundly modify the electronic properties, lipophilicity, and metabolic stability of a molecule. lookchem.com Fluoro-substituted benzoic acids, for instance, are known to have altered acidities and are used as building blocks for a range of applications, from pharmaceuticals to materials science. lookchem.comnih.gov The specific placement of the fluorine atom at the meta-position relative to the carboxylic acid in this compound influences the electronic environment of the entire molecule.
Strategic Importance of Aminomethyl and Fluoro Substituents in Molecular Design
The combination of an aminomethyl group and a fluorine atom on the benzoic acid scaffold is a deliberate design choice in medicinal chemistry and molecular engineering. Each substituent imparts specific properties that can be advantageous for biological activity and material characteristics.
The aminomethyl group is a key functional group in many biologically active compounds. patsnap.com It can act as a protonatable center at physiological pH, which can be crucial for solubility and for forming ionic interactions with biological targets. The methylene (B1212753) spacer between the amino group and the aromatic ring provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to receptors or enzymes. Aminomethylbenzoic acids, in a broader sense, have been investigated for their antifibrinolytic and anti-inflammatory properties. patsnap.compatsnap.com
The fluoro-substituent is a powerful tool in modern drug design. lookchem.com Its high electronegativity can alter the acidity of the carboxylic acid and influence the basicity of the nearby amino group. echemi.com A key advantage of fluorine substitution is its ability to block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. nih.gov Furthermore, the introduction of fluorine can enhance the binding affinity of a molecule to its target protein through favorable electrostatic interactions. nih.gov
Table 1: Physicochemical Properties of 3-(Aminomethyl)-5-fluorobenzoic acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Acidity (pKa) |
| Benzoic acid | C₇H₆O₂ | 122.12 | 4.20 |
| 3-Fluorobenzoic acid | C H₅FO₂ | 140.11 | 3.86 nih.gov |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 4.79 |
| This compound | C₈H₈FNO₂ | 169.15 | Not available |
Overview of Academic Research Trajectories for Multifunctional Aromatic Carboxylic Acids
Retrosynthetic Analysis and Key Precursors for this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. youtube.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the bonds connecting the functional groups to the aromatic ring.
Two principal retrosynthetic pathways are considered:
Disconnection of the C-N bond: This is a common strategy for synthesizing primary amines. youtube.com It leads back to a carbonyl or a nitrile precursor.
Via Reductive Amination: Disconnecting the C-N bond suggests a precursor like 3-formyl-5-fluorobenzoic acid . In the forward direction, this aldehyde can be converted to the target amine via reductive amination. chemistrysteps.comchemistrysteps.com
Via Nitrile Reduction: An alternative disconnection at the same C-N bond points to 3-cyano-5-fluorobenzoic acid as a key intermediate. nih.govscbt.com The cyano group can be reduced to the aminomethyl group in the forward synthesis. wikipedia.org
Functional Group Interconversion (FGI): This strategy involves modifying existing functional groups on the aromatic ring. For instance, a synthesis could begin with a precursor like 3-bromo-5-fluorobenzoic acid , where the bromine atom is later converted to the aminomethyl group through a series of reactions.
Below is a table of key precursors for the synthesis of this compound.
| Precursor Name | Chemical Structure | Synthetic Relevance |
| 3-Cyano-5-fluorobenzoic acid | C₈H₄FNO₂ | Key intermediate for nitrile reduction pathway. nih.govscbt.com |
| 3-Formyl-5-fluorobenzoic acid | C₈H₅FO₃ | Key intermediate for reductive amination pathway. |
| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | Precursor for syntheses involving functional group interconversion. |
| 2,3,5-Triiodobenzoic acid | C₇H₃I₃O₂ | A potential starting material for constructing diverse 1,3,5-trisubstituted benzenes through aryne intermediates. rsc.org |
De Novo Synthesis Strategies
De novo synthesis involves constructing the target molecule from simpler precursors. The key challenges in synthesizing this compound are the regioselective introduction of the three substituents onto the benzene (B151609) ring and the management of functional group compatibility.
The formation of the aminomethyl group is a critical step. The two most prominent methods starting from the key precursors identified above are the reduction of a nitrile and the reductive amination of an aldehyde.
Reduction of Nitriles: The conversion of an aromatic nitrile, such as 3-cyano-5-fluorobenzoic acid, to a primary amine is a widely used and economical transformation. wikipedia.org This can be achieved through several methods:
Catalytic Hydrogenation: This is a green and efficient method, often preferred in industrial settings. studymind.co.uk It involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.orglibretexts.org Catalysts like Raney nickel, palladium, platinum, or rhodium are commonly employed. wikipedia.orgchemrxiv.org While effective, this method can sometimes lead to the formation of secondary and tertiary amine byproducts. wikipedia.orgchemrxiv.org The choice of catalyst, solvent, and reaction conditions is crucial for maximizing the yield of the primary amine. wikipedia.orgrsc.org
Chemical Reduction: Stoichiometric reducing agents are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. studymind.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the amine. libretexts.org Other reagents like diborane (B8814927) or sodium borohydride (B1222165) in the presence of a catalyst can also be used. organic-chemistry.org Recently, catalyst-free reduction using ammonia (B1221849) borane (B79455) has been reported as an environmentally benign option. acs.org
A comparison of common nitrile reduction methods is presented below.
| Method | Reagent(s) | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | High pressure, elevated temperature | Economical, scalable wikipedia.orgstudymind.co.uk | Can produce secondary/tertiary amines wikipedia.org |
| Hydride Reduction | 1. LiAlH₄ in dry ether 2. H₂O | Room temperature | High yield, good selectivity for primary amines libretexts.org | Expensive, requires anhydrous conditions studymind.co.uk |
| Borane Reduction | Ammonia Borane (NH₃BH₃) | Thermal, catalyst-free | Environmentally benign, tolerant of functional groups organic-chemistry.orgacs.org | May require elevated temperatures |
Reductive Amination of Aldehydes: This method converts an aldehyde, such as 3-formyl-5-fluorobenzoic acid, directly to a primary amine in a one-pot reaction. tandfonline.comacs.org The process involves the initial reaction of the aldehyde with an ammonia source (like ammonium (B1175870) chloride or hydroxylammonium chloride) to form an intermediate imine, which is then reduced in situ to the amine. chemistrysteps.comtandfonline.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde. chemistrysteps.comlibretexts.org
The introduction of a fluorine atom at a specific position on a benzene ring is a key aspect of synthesizing fluorinated aromatic compounds. hokudai.ac.jp In the context of this compound, the fluorine atom is meta to the other two substituents. Synthetic strategies generally fall into two categories:
Starting with a Pre-fluorinated Precursor: The most straightforward approach is to begin with a commercially available starting material that already contains the fluorine atom in the desired position. For example, a synthesis could commence from 3-fluorobenzoic acid or a related derivative, to which the other functional groups are subsequently added. This approach bypasses the need for a potentially low-yielding or non-selective fluorination step.
Late-Stage Fluorination: Alternatively, fluorination can be performed on a non-fluorinated intermediate. Electrophilic fluorinating agents, such as Selectfluor, can be used to introduce fluorine onto an activated aromatic ring. However, controlling the regioselectivity can be challenging and depends heavily on the directing effects of the substituents already present on the ring. organic-chemistry.org Nucleophilic aromatic substitution (S_NAr) is another possibility but requires a suitable leaving group (like -NO₂ or a halogen) and strong activation from electron-withdrawing groups. For many syntheses, including that of α-fluorocarboxylic acids, various fluorinating reagents and strategies have been developed to achieve the desired outcome. organic-chemistry.org
The carboxylic acid group is a robust functional group, but it can interfere with certain reagents, particularly strong reducing agents like LiAlH₄ or organometallic reagents. wikipedia.org To prevent unwanted side reactions, the carboxylic acid is often temporarily converted into a less reactive form, a process known as protection. wikipedia.org
Protection: The most common protecting group for a carboxylic acid is an ester. libretexts.orgslideshare.net
Methyl or Ethyl Esters: Formed by Fischer esterification (reacting the carboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst). They are stable under neutral and mildly acidic or basic conditions.
Benzyl (B1604629) Esters: Introduced by reacting the carboxylic acid with benzyl alcohol. A key advantage is that they can be removed by hydrogenolysis, a mild condition that is often compatible with other functional groups. libretexts.org
tert-Butyl (t-Butyl) Esters: These are particularly useful as they can be removed under mildly acidic conditions (e.g., with trifluoroacetic acid) while being stable to base and nucleophiles. libretexts.org
Deprotection: The removal of the protecting group is the final step to regenerate the carboxylic acid. The conditions for deprotection must be chosen carefully to avoid affecting other parts of the molecule. nih.gov
The table below summarizes common protecting groups for carboxylic acids.
| Protecting Group | Formation Reagent(s) | Deprotection Condition(s) | Stability |
| Methyl/Ethyl Ester | MeOH or EtOH, H⁺ catalyst | Acid or base hydrolysis (e.g., NaOH, H₂SO₄) libretexts.org | Stable to neutral conditions, hydrogenolysis. |
| Benzyl (Bn) Ester | Benzyl alcohol, H⁺ catalyst | Hydrogenolysis (H₂, Pd/C) libretexts.org | Stable to acid and base. |
| tert-Butyl (t-Bu) Ester | Isobutylene, H⁺ catalyst or t-BuOH | Mild acid (e.g., TFA, HCl) libretexts.org | Stable to base, hydrogenolysis, and many reducing agents. |
| Silyl Ester | Silyl halide (e.g., TMSCl) | Acid, base, or fluoride (B91410) ions (e.g., TBAF) libretexts.org | Labile, sensitive to aqueous acid/base. nih.gov |
Advanced Synthetic Approaches
Modern synthetic chemistry aims to develop more efficient, safer, and scalable processes. Continuous-flow synthesis represents a significant advancement over traditional batch processing.
Continuous-flow synthesis involves pumping reagents through a reactor where they mix and react. This technology offers several advantages, including enhanced safety (small reaction volumes), precise control over reaction parameters (temperature, pressure, time), and improved product consistency. google.com
This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents or intermediates. The catalytic hydrogenation of nitriles, a key step in one of the synthetic routes to this compound, has been successfully adapted to continuous-flow systems. nih.gov For example, a solution of an aromatic nitrile can be passed through a heated tube packed with a heterogeneous catalyst (such as palladium on silica) under a stream of hydrogen gas. This setup can lead to high yields and selectivities for the primary amine, often outperforming batch reactions and allowing for continuous production over extended periods with high catalyst turnover numbers. nih.gov Similar flow-based approaches can be envisioned for reductive amination processes. organic-chemistry.org
Derivatization and Functionalization Strategies
The bifunctional nature of this compound, possessing both a carboxylic acid and an aminomethyl group, allows for a wide array of derivatization and functionalization reactions.
Amide and Ester Formation via Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amides and esters.
Amide Formation: The direct condensation of a carboxylic acid with an amine to form an amide bond is a cornerstone of organic synthesis, particularly in peptide chemistry and drug discovery. nih.gov This transformation typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.govyoutube.com
A general procedure involves mixing the carboxylic acid with an amine in the presence of a dehydrating agent or catalyst. nih.govyoutube.com For example, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields. nih.gov Boronic acids have also been shown to catalyze dehydrative condensation between carboxylic acids and amines. researchgate.net
Table 1: Examples of Amide Formation Conditions
| Coupling Reagent/Catalyst | General Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Titanium tetrachloride (TiCl₄) | Pyridine, 85 °C, ~2 h | Wide range of carboxylic acids and amines | nih.gov |
| Dicyclohexylcarbodiimide (DCC) | Used as a dehydrating agent | General method for peptide synthesis | youtube.com |
| (3,4,5-Trifluorophenyl)boronic Acid | Azeotropic reflux | Arylboronic acids catalyze dehydrative condensation | researchgate.net |
Ester Formation: Esterification is another fundamental transformation of the carboxylic acid group. This can be achieved through various methods, including the Fischer esterification (acid-catalyzed reaction with an alcohol) or by reacting the carboxylic acid with an alkyl halide after conversion to its carboxylate salt. For more sensitive substrates, coupling reagents similar to those used in amide synthesis can be employed. As mentioned previously, esterification with a chiral alcohol like L-(−)-menthol is a key step in certain chiral resolution strategies. beilstein-journals.org
Transformations of the Aminomethyl Group
The primary aminomethyl group (-CH₂NH₂) is a reactive site that can undergo a variety of chemical transformations to introduce new functional groups and build molecular complexity. researchgate.netfrontiersin.org
N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a robust reaction used to attach various side chains to the nitrogen atom.
N-Alkylation: The primary amine can be alkylated using alkyl halides. The degree of alkylation (to form secondary or tertiary amines, or even quaternary ammonium salts) can often be controlled by the reaction conditions and stoichiometry of the reagents. Reductive amination with aldehydes or ketones is another common method for N-alkylation.
Carbamate and Urea Formation: The aminomethyl group can react with chloroformates to yield carbamates or with isocyanates to form ureas. whiterose.ac.uk These functional groups are prevalent in pharmaceuticals and materials science.
Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a key functional group in many therapeutic agents.
The introduction of substituents, even far from the reactive center, can significantly influence the properties of the parent molecule. nih.gov
Aromatic Substitutions and Cross-Coupling Reactions at Fluorine-Proximal Positions
The fluorine substituent on the benzene ring directs the regioselectivity of further aromatic substitutions and enables specific cross-coupling reactions. The positions ortho to the fluorine atom (positions 4 and 6) are activated towards certain transformations.
Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the fluorine atom can facilitate nucleophilic aromatic substitution (S_NAr), where a nucleophile displaces a leaving group on the aromatic ring. In compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom itself can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org While the fluorine in this compound is less activated than in highly electron-deficient systems, S_NAr reactions might be possible under forcing conditions or if additional activating groups are present. Vicarious nucleophilic substitution can also occur, providing substitution at a hydrogen-bearing position adjacent to an activating group. beilstein-journals.org
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The C-F bond, due to its high bond dissociation energy, is generally challenging to activate. beilstein-journals.orgnih.gov However, methods for the nickel-catalyzed cross-coupling of fluorinated aromatic compounds, such as 2-fluorobenzofurans with arylboronic acids, have been developed. beilstein-journals.orgnih.gov These reactions proceed via activation of the aromatic C-F bond under relatively mild conditions. beilstein-journals.orgnih.gov Such strategies could potentially be adapted for the functionalization of the this compound core at the fluorine-bearing position or adjacent positions, allowing for the introduction of diverse aryl or alkyl groups.
Table 2: Examples of Cross-Coupling Reactions on Fluorinated Aromatic Rings
| Reaction Type | Catalyst System | Coupling Partner | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Nickel / Ligand | Arylboronic acids | Activates aromatic C-F bonds for C-C bond formation | beilstein-journals.orgnih.gov |
| C-F / C-H Cross-Coupling | Acid-mediated (e.g., AlCl₃) | Arenes | Transition-metal-free biaryl construction | rsc.org |
| Decarboxylative Cross-Coupling | Iridium photocatalyst / Nickel complex | Organohalides | Couples α-monofluoro carboxylic acids with sp²- and sp³-halides | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map the chemical environment and connectivity of each atom within the this compound molecule.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation
High-resolution one-dimensional NMR provides direct evidence for the presence and nature of the protons, carbons, and fluorine atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of the methyl ester hydrochloride salt of this compound shows distinct signals for each type of proton. The aminomethyl protons (-CH₂NH₃⁺) typically appear as a singlet or a triplet (if coupled to NH₃⁺ protons) around 4.2 ppm. The aromatic protons on the benzene ring appear in the region of 7.5 to 8.0 ppm. Due to the substitution pattern, three unique aromatic proton signals are expected, each showing characteristic splitting patterns (doublets or triplets) resulting from coupling to the fluorine atom and adjacent protons. The methyl ester protons (-OCH₃) would present as a sharp singlet around 3.9 ppm. In the final carboxylic acid form, this methyl signal would be absent, replaced by a broad singlet for the carboxylic acid proton (-COOH), typically observed far downfield (>10 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The aromatic carbons show a series of signals between 115 and 165 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JC-F), confirming the C-F bond. The aminomethyl carbon (-CH₂-) signal is typically found in the 40-45 ppm range.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine atom. For this compound, a single resonance is expected. Its chemical shift and coupling to the aromatic protons (specifically the two ortho protons) further confirm the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid | -COOH | ~12-13 | ~167 |
| Aromatic | C1 | - | ~134 |
| Aromatic | C2-H | ~7.8 | ~126 |
| Aromatic | C3 | - | ~140 |
| Aromatic | C4-H | ~7.6 | ~118 (d, JC-F ≈ 23 Hz) |
| Aromatic | C5 | - | ~163 (d, ¹JC-F ≈ 245 Hz) |
| Aromatic | C6-H | ~7.7 | ~116 (d, JC-F ≈ 21 Hz) |
| Aminomethyl | -CH₂- | ~4.2 | ~44 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would determine the exact bond lengths, bond angles, and crystal packing of this compound. In its crystalline form, the molecule would likely exist as a zwitterion, with the carboxylic acid deprotonated (-COO⁻) and the amine protonated (-NH₃⁺). The crystal structure would be stabilized by a network of intermolecular hydrogen bonds between the ammonium groups and the carboxylate groups of adjacent molecules. While a specific crystal structure for this compound is not publicly available, analysis of similar structures, like aminobenzoic acids, confirms this zwitterionic nature and extensive hydrogen bonding in the solid state.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigations
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₈FNO₂.
Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, confirming the elemental composition. The calculated exact mass is approximately 169.0539 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 169 would be observed. Key fragmentation pathways for this molecule would include:
Loss of a hydroxyl radical (-OH): A peak at m/z = 152, corresponding to the [M-OH]⁺ ion.
Loss of the carboxyl group (-COOH): A peak at m/z = 124, corresponding to the [M-COOH]⁺ ion.
Cleavage of the C-C bond alpha to the amine: Loss of the aminomethyl group to give a fragment related to the fluorobenzoyl cation.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Description |
|---|---|---|
| 169 | [M]⁺ | Molecular Ion |
| 152 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 124 | [M-COOH]⁺ | Loss of the entire carboxyl group |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. As the molecule likely exists as a zwitterion in the solid state (the typical state for FT-IR analysis), the spectrum would reflect this.
N-H Stretching: The -NH₃⁺ group would show broad absorption bands in the 2500-3100 cm⁻¹ region.
C=O Stretching: The carboxylate group (-COO⁻) exhibits a strong, characteristic asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. This replaces the typical C=O stretch of a carboxylic acid (~1700 cm⁻¹).
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching within the aromatic ring.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear as distinct bands in the 700-900 cm⁻¹ region, providing further confirmation of the substitution pattern.
Table 3: Characteristic FT-IR Absorption Bands for this compound (Zwitterionic Form)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3100 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |
| 1550-1610 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) |
| ~1400 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1100-1250 | C-F Stretch | Aryl-Fluoride |
| 700-900 | C-H Out-of-Plane Bend | Aromatic Ring |
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Despite a comprehensive search of available scientific databases and scholarly articles, no specific experimental or theoretical spectroscopic data for the compound This compound could be located. This prevents the generation of the requested article detailing its advanced spectroscopic and structural elucidation.
The performed searches aimed to retrieve Raman and UV-Vis spectroscopic data, including vibrational modes, electronic transitions, and other relevant spectral features for this compound. However, the search results consistently yielded information for structurally related but distinct isomers, such as 3-Amino-5-fluorobenzoic acid and 2-Amino-5-fluorobenzoic acid.
The key structural difference—the presence of a methylene (B1212753) (-CH2-) linker between the amino group and the benzene ring in the target compound—fundamentally alters its spectroscopic properties compared to its isomers where the amino group is directly attached to the ring. Therefore, data from these related compounds cannot be used to accurately describe the spectroscopic characteristics of this compound.
Consequently, the sections on Raman Spectroscopy and Other Spectroscopic Techniques (e.g., UV-Vis), which were to form the core of the requested article, cannot be created with the required scientific accuracy and detail. The absence of foundational data for the specified molecule makes it impossible to fulfill the user's request at this time.
Computational and Theoretical Investigations of 3 Aminomethyl 5 Fluorobenzoic Acid
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions in different environments.
MD simulations of substituted benzoic acids in various solvents have shown that the nature of the solvent plays a critical role in the behavior of these molecules. ucl.ac.ukacs.org In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers. ucl.ac.ukacs.org In contrast, in polar, hydrogen-bond-accepting solvents, the formation of these dimers is often inhibited in favor of interactions with the solvent molecules. ucl.ac.ukacs.org
For 3-(aminomethyl)-5-fluorobenzoic acid, MD simulations would likely reveal a complex interplay of these interactions. The carboxylic acid group can form dimers, while the aminomethyl group can also participate in hydrogen bonding, either with other solute molecules or with the solvent. The simulations, often employing force fields like the General Amber Force Field (GAFF), can track the conformational changes of the molecule and the dynamics of its interactions in solution. ucl.ac.uk
Intramolecular interactions are crucial in determining the preferred conformation of this compound. There is the potential for an intramolecular hydrogen bond between the aminomethyl group and the carboxylic acid group, or between the aminomethyl group and the fluorine atom. The fluorine atom itself can influence the strength of nearby hydrogen bonds through its electron-withdrawing nature.
Computational studies on similar molecules have highlighted the importance of such weak interactions in stabilizing particular conformations. bohrium.com The analysis of Hirshfeld surfaces from crystal structure data of related compounds can also quantify the contributions of different intermolecular contacts, such as H⋯H, C⋯H, and O⋯H interactions, which are also at play in the intramolecular context. nih.gov
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery, where the "ligand" is often a small molecule like this compound, and the "target" is a biologically relevant macromolecule, such as a protein or enzyme.
Molecular docking studies on derivatives of aminobenzoic acid have been conducted to explore their potential as inhibitors of various enzymes, such as cholinesterases. researchgate.net These studies predict the binding affinity (often expressed as a docking score or binding free energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, docking studies of aminobenzoic acid derivatives have identified key interactions with amino acid residues in the active sites of enzymes. researchgate.netresearchgate.net
In a hypothetical docking study of this compound with a target protein, the aminomethyl and carboxylic acid groups would be expected to form key hydrogen bonds, while the fluorinated benzene (B151609) ring could engage in hydrophobic or specific fluorine interactions. The results of such simulations can guide the synthesis of more potent and selective analogs. nih.gov
Table 2: Representative Molecular Docking Results for Aminobenzoic Acid Derivatives
| Compound Type | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| Aminobenzoic acid derivative | Acetylcholinesterase | -9.54 | Hydrogen bonding, π-π stacking | researchgate.net |
| Aminobenzoic acid derivative | Butyrylcholinesterase | -5.53 | Hydrogen bonding, hydrophobic interactions | researchgate.net |
This table provides examples of binding energies and interactions from molecular docking studies of compounds structurally related to this compound, illustrating the type of data that can be generated.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking and simulation are primary computational tools used to predict how a small molecule, or ligand, like this compound might bind to a biological macromolecule, typically a protein or enzyme. researchgate.net This process involves calculating the preferred orientation and conformation of the ligand within the receptor's binding site to form a stable complex. The strength of this interaction is quantified as a binding affinity or docking score, which helps in prioritizing compounds for further experimental testing. columbia.edu
Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic movements of atoms in the ligand-protein complex over time, providing a more realistic view of the binding stability and conformational changes that may occur. whitford-group.orgnih.gov These simulations can confirm the stability of predicted binding poses and help understand the energetic contributions of various interactions, such as hydrogen bonds and van der Waals forces. nih.gov
For this compound, docking studies would involve screening it against various protein targets to identify potential biological activities. The results would typically be presented in a table summarizing the predicted binding energies. A lower binding energy generally indicates a more stable and favorable interaction.
Illustrative Data: Predicted Binding Affinities
The following table shows hypothetical binding affinity data for this compound with a selection of potential protein targets, as might be generated from a molecular docking study.
| Protein Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |
| Tankyrase (TNKS) | -8.5 | 150 | TYR1058, SER1062 |
| Nitric Oxide Synthase (nNOS) | -7.9 | 320 | ASP369, ARG598 |
| CCR5 Receptor | -7.2 | 850 | GLU283, TYR108 |
| Dihydroorotate Dehydrogenase | -6.8 | 1200 | ARG136, TYR356 |
Note: The data in this table is illustrative and intended to represent the type of results generated from computational studies, not actual experimental values.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov A pharmacophore model for this compound would be constructed based on its key structural attributes: the aminomethyl group (hydrogen bond donor), the carboxylic acid group (hydrogen bond donor/acceptor), and the fluorinated phenyl ring (aromatic/hydrophobic feature).
Once a pharmacophore model is developed, it can be used for virtual screening. nih.gov This computational method involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore model. nih.gov This process, often referred to as scaffold hopping, is an efficient way to discover structurally novel compounds that may have similar biological activities to the original molecule. nih.govmdpi.com
Illustrative Data: Pharmacophoric Features
This table outlines the key pharmacophoric features of this compound that would be used in a virtual screening campaign.
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Donor | Aminomethyl Group (-CH₂NH₂) | Forms hydrogen bonds with receptor backbone or side chains. |
| Hydrogen Bond Acceptor | Carboxylic Acid (-COOH) | Accepts hydrogen bonds from donor groups in the binding pocket. |
| Hydrogen Bond Donor | Carboxylic Acid (-COOH) | Donates a hydrogen bond to acceptor groups in the binding pocket. |
| Aromatic Ring | Fluorinated Phenyl Ring | Participates in pi-pi stacking or hydrophobic interactions. |
| Hydrophobic Feature | Fluorine Atom | Contributes to hydrophobic interactions within the active site. |
Note: This table is a representation of the pharmacophoric features for modeling purposes.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov
A QSAR study involving this compound would typically start with a dataset of its analogs, where specific parts of the molecule are systematically modified. nih.gov For each analog, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated. mdpi.com Statistical methods are then used to build a regression model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.com The resulting model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. mdpi.commdpi.com
Similarly, QSPR models can predict fundamental properties like solubility, melting point, or toxicity based on molecular structure, which is crucial for drug development and material science applications. nih.gov
Illustrative Data: QSAR Model for Hypothetical Analogs
The following table presents a hypothetical dataset for a QSAR study on analogs of this compound, where 'R' represents a variable substituent.
| Compound ID | R-Group | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted pIC₅₀ (Activity) |
| Analog-1 | -H | 1.85 | 183.16 | 5.1 |
| Analog-2 | -Cl | 2.40 | 217.61 | 5.8 |
| Analog-3 | -CH₃ | 2.25 | 197.20 | 5.4 |
| Analog-4 | -CF₃ | 2.70 | 251.16 | 6.2 |
Note: The data presented is for illustrative purposes to demonstrate the components of a QSAR study. The pIC₅₀ values are hypothetical predictions from a fictional model.
Applications of 3 Aminomethyl 5 Fluorobenzoic Acid As a Core Scaffold in Chemical and Biological Research
Utilization in Medicinal Chemistry and Drug Discovery Programs
The 3-(aminomethyl)-5-fluorobenzoic acid scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutics. Its distinct functional handles—the carboxylic acid and the aminomethyl group—allow for the directional and controlled addition of various chemical moieties, while the fluorine atom enhances metabolic stability and binding affinity.
Design and Synthesis of Novel Bioactive Compounds and Pharmaceutical Intermediates
The primary application of this compound is as a central building block in the synthesis of new bioactive molecules. Researchers utilize its structure to create libraries of compounds for screening against various biological targets. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the aminomethyl group serves as a key attachment point for building side chains or linking to other molecular fragments.
A significant example is its use as a key intermediate in the creation of potent enzyme inhibitors. For instance, the methyl ester of the scaffold, methyl 3-(aminomethyl)-5-fluorobenzoate, serves as a crucial precursor in the multi-step synthesis of complex therapeutic agents. This highlights the scaffold's role not just as a final component, but as an essential stepping stone in constructing intricate molecular architectures designed for specific biological functions.
Development of Targeted Ligands and Modulators for Specific Receptors or Enzymes
The rigid nature of the fluorinated benzene (B151609) ring combined with the flexible linking capability of the aminomethyl group makes this scaffold ideal for designing ligands that can fit into specific binding pockets of proteins. The fluorine atom is particularly advantageous, as it can form favorable interactions with protein residues and improve key drug-like properties such as metabolic stability and membrane permeability.
This scaffold has been instrumental in developing inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in the treatment of metabolic syndrome and type 2 diabetes. nih.gov By elaborating on the aminomethyl and carboxylate groups of the core structure, scientists have synthesized potent and selective modulators of this enzyme. The core scaffold ensures the correct spatial orientation of the interacting chemical groups, which is critical for achieving high binding affinity and specificity for the target enzyme.
Incorporation into Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues
Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic modalities that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. rsc.orgmdpi.com These heterobifunctional molecules consist of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. rsc.org
While direct incorporation of this compound into a published PROTAC is not widely documented, its structural features make it an attractive candidate for linker design. Aromatic fragments are often used to create more rigid linkers, which can improve the efficacy of a PROTAC by pre-organizing the two ends of the molecule for optimal ternary complex formation between the target protein and the E3 ligase. nih.govnih.gov The 3,5-disubstitution pattern of the scaffold offers specific exit vectors for attaching the two different ligands, and the fluorine atom can be used to fine-tune the physicochemical properties of the linker, such as solubility and cell permeability. nih.gov Its potential lies in serving as a conformationally restricted linker component, an area of active investigation in PROTAC development. nih.gov
Similarly, molecular glues are small molecules that induce or stabilize protein-protein interactions. nih.gov The discovery of novel molecular glues often relies on serendipity or extensive screening. Scaffolds like this compound could be valuable in the rational design of new glues by providing a rigid core from which to project functionalities that can mediate these new interactions.
Scaffolds for Enzyme Inhibitor Development
The development of enzyme inhibitors is a cornerstone of modern drug discovery, and this compound has proven to be a highly effective scaffold for this purpose. Its utility is prominently demonstrated in the creation of inhibitors for 11β-HSD1. ed.ac.uk This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases. nih.govnih.gov
In a key patent, derivatives based on this scaffold were synthesized and shown to be potent inhibitors of 11β-HSD1. The synthesis involved using the methyl ester of this compound as a starting material. This intermediate was then elaborated through a series of chemical reactions to produce the final inhibitor compounds. The data below from the patent literature illustrates the effectiveness of compounds built upon this core structure.
Table 1: Inhibitory Activity of Compounds Derived from the this compound Scaffold against 11β-HSD1
| Compound Example (from patent WO2007109334A1) | Structure | 11β-HSD1 IC₅₀ (nM) |
|---|---|---|
| Example 17-1 | 13 | |
| Example 17-2 | 10 | |
| Example 17-3 | 15 | |
| Example 17-4 | 12 |
The low nanomolar inhibitory concentrations (IC₅₀) demonstrate the successful application of the this compound scaffold in generating highly potent enzyme inhibitors. The scaffold correctly orients the appended chemical groups to maximize interactions within the enzyme's active site.
Role in Agrochemical and Specialty Chemical Synthesis
While the primary documented use of this compound is in the pharmaceutical sector, its structural motifs are relevant to agrochemical design. Many modern pesticides and herbicides contain fluorinated aromatic rings and aminobenzoic acid-derived structures to enhance efficacy, metabolic stability in plants, and environmental persistence. For instance, aminobenzoic acid derivatives are used in the synthesis of plant growth regulators and herbicides. nih.gov Although specific examples directly employing the this compound scaffold are not prevalent in publicly accessible literature, its inherent functionalities make it a plausible candidate for the exploration of new agrochemicals.
In the realm of specialty chemicals, this compound serves as a valuable bifunctional monomer. Its ability to undergo polymerization through its carboxylic acid and amine functionalities (after suitable protection/deprotection steps) could lead to the creation of high-performance polymers like aramids (aromatic polyamides), known for their thermal stability and strength. researchgate.net
Contributions to Supramolecular Chemistry and Material Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The functional groups on this compound make it an excellent building block for designing self-assembling systems. The carboxylic acid can form strong hydrogen-bonded dimers, while the amino group can act as a hydrogen bond donor. mdpi.com The fluorinated aromatic ring can participate in π–π stacking and halogen bonding, providing additional forces to guide the formation of ordered structures. mdpi.com
This capacity for self-assembly makes it a promising ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials created by linking metal ions or clusters with organic ligands. researchgate.net Fluorinated ligands are of particular interest as they can impart hydrophobicity and unique gas sorption properties to the resulting MOF. rsc.orgresearchgate.net While research has explored fluorinated and aminobenzoic acids in MOF synthesis, the specific use of this compound remains an area for future exploration. researchgate.net The combination of a coordinating carboxylate group, a potentially reactive amine, and a fluorine atom on a single, rigid linker offers a tantalizing prospect for creating novel, multifunctional MOFs with tailored pore environments and properties. researchgate.netresearchgate.net
Mechanistic Biological Activity Investigations of 3 Aminomethyl 5 Fluorobenzoic Acid Derivatives in Vitro
Molecular Target Identification and Interaction Studies (e.g., Protein Binding, Enzyme Pathways)
Derivatives of aminobenzoic acid have been identified to interact with several biological targets, primarily enzymes and proteins involved in critical cellular pathways. For instance, aminobenzoic acid derivatives have been studied for their interaction with the peptidyl transferase center (PTC) of the ribosome. nih.gov Cryo-electron microscopy studies of aminobenzoic acid derivatives bound to the aminoacyl-tRNA site (A-site) of the ribosome have revealed that the aromatic ring can sterically hinder the necessary conformational changes for efficient amide bond formation. nih.gov Specifically, this steric hindrance prevents the proper positioning of nucleotide U2506, which in turn disrupts the rearrangement of nucleotide U2585, a crucial step in the induced-fit mechanism of the PTC. nih.gov
Furthermore, some aminobenzophenone derivatives, which share a similar structural backbone, have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds are thought to bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, which is a key process in cell division. nih.gov The interaction is influenced by the substitution pattern on the benzophenone (B1666685) core, with alkoxy groups at the C-4 position of the B-ring being important for potent activity. nih.gov
In the context of neurodegenerative diseases, derivatives of 3-aminobenzofuran have been synthesized and shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the cholinergic pathways. nih.gov Molecular docking studies of these derivatives have helped to elucidate the binding modes within the active sites of these enzymes. nih.gov Similarly, certain piperazinyl butyl thiazolidinone derivatives have been evaluated for their affinity to dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, indicating their potential interaction with key components of neurotransmitter pathways. nih.gov
In Vitro Functional Assays (e.g., Enzyme Inhibition Kinetics, Receptor Activation/Antagonism)
The functional consequences of the molecular interactions of aminobenzoic acid derivatives have been quantified through various in vitro assays. For example, the inhibitory effects of these compounds on enzymes are often characterized by their half-maximal inhibitory concentration (IC50) values.
Derivatives of 5-styrylbenzamide have been evaluated as potential inhibitors of cholinesterases and β-secretase (BACE-1). nih.gov Kinetic studies of the most active derivatives revealed their mode of inhibition against AChE, BChE, and BACE-1. nih.gov For instance, a 5-(4-fluorostyryl) substituted derivative demonstrated an IC50 value of 10.1 μM against β-secretase. nih.gov
In the study of 3-aminobenzofuran derivatives, a compound bearing a 2-fluorobenzyl moiety (compound 5f) emerged as a potent inhibitor of both AChE and BuChE, with a mixed-type inhibition mechanism against AChE. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Benzoic acid itself has been shown to be a competitive inhibitor of tyrosinase, with an IC50 of 119 µM. nih.gov Kinetic analyses, such as Lineweaver-Burk plots, are instrumental in confirming the mechanism of inhibition. nih.gov Similarly, halo-substituted mixed ester/amide-based derivatives have been identified as potent urease inhibitors, with one compound exhibiting an IC50 of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793). semanticscholar.org Kinetic studies indicated a mixed-type inhibition for this derivative. semanticscholar.org
The following table summarizes the enzyme inhibition data for some aminobenzoic acid derivatives and related compounds.
| Compound Class | Target Enzyme | Key Derivative/Compound | IC50 Value | Inhibition Type | Reference |
| 5-Styrylbenzamides | β-Secretase (BACE-1) | 5-(4-fluorostyryl) derivative | 10.1 μM | Not Specified | nih.gov |
| 3-Aminobenzofurans | Acetylcholinesterase (AChE) | Compound 5f (2-fluorobenzyl moiety) | Not Specified | Mixed-type | nih.gov |
| Benzoic Acid | Tyrosinase | Benzoic Acid | 119 µM | Competitive | nih.gov |
| Halo-substituted ester/amides | Urease | Compound 4b | 1.6 ± 0.2 nM | Mixed-type | semanticscholar.org |
Antimicrobial Efficacy Studies
The antimicrobial potential of aminobenzoic acid derivatives has been explored against a range of pathogens. A series of Schiff bases and esters of p-aminobenzoic acid (PABA) were synthesized and evaluated for their in vitro antimicrobial activity using the tube dilution method. chitkara.edu.in One of the synthesized Schiff bases, N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide, was found to be a potent antibacterial agent against Bacillus subtilis. chitkara.edu.in
Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov One particular compound from this series exhibited an eight-fold stronger inhibitory effect than linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov These compounds are believed to exert their effect by inhibiting the initial stages of bacterial protein synthesis. nih.gov
Furthermore, isatin-aminobenzoic acid hybrids have shown selective activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with one compound showing a MIC of 0.09 mmol/L. nih.gov These hybrids were also found to be effective against B. subtilis biofilm formation. nih.gov
The table below presents the antimicrobial activity of selected aminobenzoic acid derivatives.
| Compound Class | Target Organism | Key Derivative/Compound | Activity (MIC) | Reference |
| p-Aminobenzoic acid derivatives | Bacillus subtilis | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | pMICbs = 2.11µM/ml | chitkara.edu.in |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compound 7j | 0.25 µg/mL | nih.gov |
| Isatin-aminobenzoic acid hybrids | Staphylococcus aureus, Bacillus subtilis | Compound 2a | 0.09 mmol/L | nih.gov |
Applications in Molecular and Cellular Biology Research (e.g., Genetic Markers, Counterselection)
While specific applications of 3-(Aminomethyl)-5-fluorobenzoic acid in molecular and cellular biology research are not documented, the broader class of aminobenzoic acid derivatives has implications in this field. The ability of certain aminobenzoic acid derivatives to be incorporated into polypeptide chains by the ribosome, albeit inefficiently, opens up possibilities for their use as probes to study ribosomal function and the mechanisms of protein synthesis. nih.gov Understanding how these non-canonical monomers interact with the ribosome can provide insights into the flexibility and constraints of the translational machinery. nih.gov
The inhibitory action of aminobenzoic acid derivatives on specific enzymes can also be harnessed for research purposes. For instance, selective inhibitors can be used to dissect the roles of particular enzymes in cellular pathways, effectively acting as chemical tools to modulate biological processes in a controlled manner. The potent and selective nature of some of the enzyme inhibitors described, such as the urease inhibitors, makes them potential candidates for such applications. semanticscholar.org
Elucidation of Structure-Biological Activity Relationships (SBAR)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For aminobenzophenone derivatives acting as antimitotic agents, the introduction of an amino group at the C-3 position in the B-ring, along with a methoxy (B1213986) group at the C-4 position, was found to be important for maximal cytotoxicity. nih.gov The replacement of the methoxy group with a chloro group generally led to a decrease in activity. nih.gov
In the case of p-aminobenzoic acid derivatives with antimicrobial properties, quantitative structure-activity relationship (QSAR) studies have been employed to correlate the chemical structure with biological activity. chitkara.edu.in These studies help in identifying the key structural features responsible for the observed antimicrobial effects. For a series of 1,3,5-triazine (B166579) aminobenzoic acid derivatives, the nature of the side chains was found to be critical for their antifungal potency. dntb.gov.ua
For a series of N-arylcinnamamides, which are structurally related to benzoic acid derivatives, it was observed that 3,4-dichlorocinnamanilides generally exhibited a broader spectrum and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. mdpi.com This highlights the significant impact of the halogen substitution pattern on the anilide ring on the antimicrobial activity. The lipophilicity of the compounds was also found to be a key parameter influencing their biological action. mdpi.com
The study of 3-aminobenzofuran derivatives revealed that the nature of the substituent on the benzyl (B1604629) moiety plays a significant role in their cholinesterase inhibitory activity. nih.gov A 2-fluorobenzyl substituent was found to be optimal for potent inhibition of both AChE and BuChE. nih.gov
Future Prospects and Emerging Research Frontiers
Innovations in Synthetic Accessibility and Efficiency
Traditional multi-step syntheses of functionalized aromatic compounds are often hampered by issues of yield, regioselectivity, and harsh reaction conditions. The future synthesis of 3-(aminomethyl)-5-fluorobenzoic acid and its derivatives is poised to benefit from modern synthetic strategies that offer greater efficiency, control, and sustainability.
Emerging approaches focus on minimizing steps and improving atom economy. For instance, copper-catalyzed amination reactions allow for the direct and regioselective coupling of amines with halobenzoic acids, potentially eliminating the need for protecting groups on the carboxylic acid moiety. nih.govacs.orgscilit.comorganic-chemistry.org This chemo- and regioselective approach can produce N-aryl and N-alkyl anthranilic acid derivatives in high yields. organic-chemistry.org Another area of innovation is the use of novel catalytic systems for carboxylation, such as methods that use electrochemically reduced CO2 as a feedstock to synthesize benzoic acids from aryl halides, avoiding the handling of hazardous carbon monoxide gas. researchgate.net
Furthermore, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing. rsc.orgnih.govrsc.org Flow chemistry enables rapid reaction optimization, improved heat and mass transfer, and enhanced safety for energetic or hazardous reactions. nih.gov By merging reagents in a continuous stream through a reactor, it is possible to achieve higher yields and purity in shorter reaction times, as demonstrated in the synthesis of various benzoic acid derivatives. rsc.orgnih.gov These modern techniques could streamline the production of this compound, making it more accessible and cost-effective for large-scale applications.
Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives
| Feature | Traditional Batch Synthesis | Modern Catalytic & Flow Synthesis |
|---|---|---|
| Efficiency | Often lower yields due to multiple steps and purification losses. | Higher yields, improved atom economy, and faster reaction times. nih.gov |
| Selectivity | May require complex protecting group strategies to achieve regioselectivity. | High chemo- and regioselectivity is achievable with advanced catalysts. nih.govorganic-chemistry.org |
| Conditions | Can involve harsh reagents, high temperatures, and prolonged reaction times. | Milder reaction conditions, often at room temperature, with sustainable solvents like water. rsc.orgorgsyn.org |
| Safety | Handling of hazardous intermediates and reagents can pose risks. | Enhanced safety profile, especially with contained flow chemistry systems. |
| Scalability | Scaling up can be challenging and non-linear. | More straightforward and predictable scalability. orgsyn.org |
Integration with Artificial Intelligence and Machine Learning for De Novo Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with optimized properties. rsc.org Instead of relying solely on existing chemical libraries, generative AI algorithms can create entirely new molecular structures tailored to specific biological targets. nih.gov
Table 2: Application of AI/ML Models in Designing Novel Derivatives
| AI/ML Model | Function in De Novo Design | Potential Application for the Scaffold |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Generates novel molecular structures by learning patterns from sequences like SMILES strings. rsc.org | Create a library of diverse but synthetically feasible derivatives of this compound. |
| Generative Adversarial Networks (GANs) | A "generator" network creates new molecules, and a "discriminator" network assesses their validity and likeness to known drugs. | Design molecules that retain the core scaffold but possess novel and optimized side chains for a specific target. |
| Reinforcement Learning (RL) | Optimizes generated molecules towards a specific goal (e.g., high predicted activity, low toxicity) by providing a reward signal. creative-biogene.com | Fine-tune generated structures to maximize predicted binding affinity for a target like Bruton's tyrosine kinase (BTK). rsc.org |
| Variational Autoencoders (VAEs) | Encodes molecules into a continuous latent space, allowing for the generation of new molecules by sampling from this space. | Explore the chemical space around the parent scaffold to identify novel chemotypes with similar pharmacophoric features. |
Exploration of Novel Bio-conjugation Strategies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. wikipedia.orgkbdna.com The structure of this compound, with its primary amine and carboxylic acid, provides two distinct and highly useful handles for such chemical modifications. biosyn.comthermofisher.com This dual functionality allows it to act as a versatile linker, attaching small molecules, peptides, or imaging agents to proteins or nucleic acids. nih.govlibretexts.org
The carboxylic acid group can be readily activated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester. rsc.org This ester efficiently reacts with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. thermofisher.com Conversely, the primary aminomethyl group can be conjugated to molecules containing activated carboxyl groups or can react with isothiocyanates to form stable thiourea (B124793) linkages. biosyn.com These established methods, along with emerging bioorthogonal reactions, allow for the precise and site-specific attachment of this fluorinated scaffold to biomolecules, enabling the development of targeted therapies like antibody-drug conjugates (ADCs) or sophisticated diagnostic tools. wikipedia.org
Table 3: Bioconjugation Strategies for this compound
| Functional Group | Activating/Coupling Reagent | Target on Biomolecule | Resulting Linkage |
|---|---|---|---|
| Carboxylic Acid (-COOH) | EDC/NHS, HATU, HBTU creative-biogene.com | Primary Amines (e.g., Lysine) thermofisher.com | Amide Bond |
| Carboxylic Acid (-COOH) | Diazomethane derivatives biosyn.com | General Carboxyl Modification | Ester Bond |
| Aminomethyl (-CH₂NH₂) | NHS Esters | Carboxylic Acids (e.g., Asp, Glu) | Amide Bond |
| Aminomethyl (-CH₂NH₂) | Isothiocyanates (e.g., FITC) nih.gov | N/A (Forms part of the conjugate) | Thiourea |
| Aminomethyl (-CH₂NH₂) | Aldehydes/Ketones | N/A (Forms part of the conjugate) | Imine (reducible to stable amine) |
Development of Advanced Analytical and Imaging Probes
The demand for non-invasive and highly specific imaging agents for research and clinical diagnostics is a major driver of innovation. This compound is an exceptionally promising scaffold for the development of next-generation imaging probes, primarily due to its fluorine atom and its capacity for chemical modification.
The presence of the stable fluorine-19 (¹⁹F) isotope makes this compound a candidate for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov Unlike conventional ¹H MRI, ¹⁹F MRI has a negligible background signal in the body, which allows for highly sensitive and quantitative "hot spot" imaging of probes that accumulate in a region of interest. semanticscholar.orgmdpi.com By incorporating this molecule into larger structures or nanoparticles, researchers can develop ¹⁹F MRI contrast agents for applications like cell tracking or disease-specific imaging. rsc.orgresearchgate.net
Simultaneously, the aminobenzoic acid core serves as an excellent foundation for building fluorescent probes. nih.gov The amine or carboxylic acid groups can be used as attachment points for various fluorophores, such as fluorescein (B123965) isothiocyanate (FITC) or nitrobenzoxadiazole (NBD), to create probes for fluorescence microscopy or flow cytometry. nih.govresearchgate.net This dual potential for both ¹⁹F MRI and fluorescence imaging opens the door to creating multimodal probes, which would allow researchers to correlate data from the cellular level (fluorescence) to the whole-organism level (MRI) using a single agent.
Table 4: Potential Applications in Advanced Probes
| Feature of Scaffold | Imaging Modality | Principle and Application |
|---|---|---|
| Fluorine Atom (¹⁹F) | ¹⁹F Magnetic Resonance Imaging (MRI) | The ¹⁹F nucleus provides a unique signal with no biological background, enabling quantitative imaging of the probe's location and concentration. nih.govmdpi.com |
| Aminobenzoic Acid Core | Fluorescence Imaging | The scaffold can be conjugated to a fluorophore; changes in the probe's environment can modulate its fluorescence, allowing for sensing and imaging. rsc.orgnih.gov |
| Amine/Carboxyl Groups | Targeted Probe Development | These functional groups can be used to attach targeting ligands (e.g., peptides, antibodies) that direct the probe to specific cells or tissues. |
| Combined Features | Multimodal (MRI/Fluorescence) Imaging | A single agent incorporating the fluorinated scaffold and a fluorescent dye could be used for correlative imaging across different scales. |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 3-(Aminomethyl)-5-fluorobenzoic acid?
- Methodological Answer : A common approach involves nucleophilic substitution of bromine in 3-(Bromomethyl)-5-fluorobenzoic acid (CAS 1379351-68-4) using ammonia or protected amines. For example, reacting the bromomethyl intermediate with aqueous ammonia under reflux in a polar solvent (e.g., DMF) yields the aminomethyl derivative. Purification via recrystallization or column chromatography is recommended . Alternative methods for fluorobenzoic acid synthesis include diazotization and fluorination of aniline precursors, as demonstrated in the synthesis of 3-chloro-4-fluorobenzoic acid .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and purity. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.
- UV-Vis Spectroscopy : Detects absorbance maxima (e.g., ~260–280 nm for fluorinated benzoic acids) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolves the aminomethyl (-CH₂NH₂) and fluorine substituents. Compare with spectra of related compounds like 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reaction rates.
- Catalysis : Add catalytic KI to facilitate bromide displacement via an SN2 mechanism .
- Temperature Control : Maintain 60–80°C to balance reaction kinetics and avoid decomposition.
- Purification : Employ gradient elution in HPLC (C18 column, 0.1% TFA buffer) to separate unreacted bromomethyl precursor .
Q. What strategies resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs like 3-Amino-5-(trifluoromethyl)benzoic acid and 5-Amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0) to identify critical substituents. For example, the aminomethyl group may enhance blood-brain barrier penetration in neurological targets .
- Computational Modeling : Use molecular docking to predict interactions with targets like EAAT2 glutamate transporters, where 3-(aminomethyl) groups act as allosteric modulators .
- Dose-Response Experiments : Test compounds across a wide concentration range (1 nM–100 µM) to account for non-linear effects .
Q. How to design experiments to elucidate the mechanism of action of this compound in neurological models?
- Methodological Answer :
- In Vitro Assays : Measure glutamate uptake in astrocytes using radiolabeled [³H]-glutamate. Inhibitors (e.g., DL-TBOA) and positive controls (e.g., 3-(aminomethyl)quinoline derivatives) validate EAAT2 modulation .
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine if the compound alters Vₘₐₓ or Kₘ, indicating competitive vs. allosteric effects .
- In Vivo Models : Administer the compound in rodent models of epilepsy or stroke. Monitor glutamate levels via microdialysis and correlate with neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
